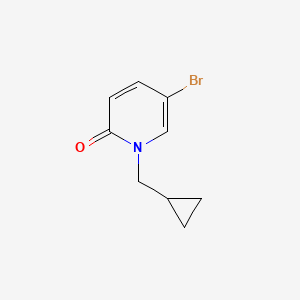

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Overview

Description

The compound “5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one” is likely a cyclic compound due to the presence of “dihydropyridin” in its name . The “5-Bromo” indicates the presence of a bromine atom at the 5th position of the ring. The “1-(cyclopropylmethyl)” suggests a cyclopropyl group attached to a methyl group at the 1st position .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The bromine atom might make it susceptible to nucleophilic substitution reactions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. These properties would be influenced by factors such as its molecular structure and the presence of functional groups .Scientific Research Applications

Rearrangement and Synthesis Applications

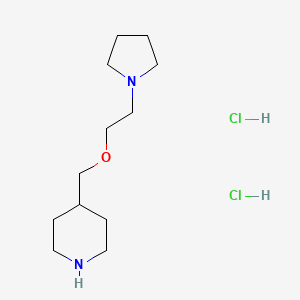

- Functionalized Piperidines Synthesis : 5-(Bromomethyl)-1-pyrrolinium bromides have been shown to undergo rearrangement with alkoxides to afford 2,5-dialkoxypiperidines. These compounds are precursors to 3-alkoxypiperidines and can undergo thermal rearrangement to form 5-alkoxy-1,2,3,4-tetrahydropyridines, demonstrating a method for synthesizing functionalized piperidines (Kimpe, Boelens, & Contreras, 1996).

Chemical Modification and Reactivity

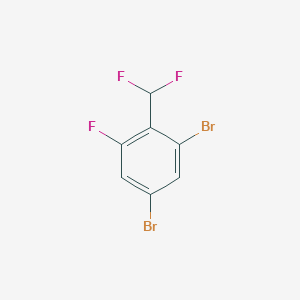

- Metallochlorins Synthesis : Detailed work on regioselective bromination of 2-nitro-5,10,15,20-tetraphenylporphyrin and other chlorins has opened pathways to dodecasubstituted dihydroporphyrins. This highlights the role of bromine compounds in synthesizing complex organic frameworks with potential applications in photodynamic therapy and other fields (Shea & Jaquinod, 1998).

Inhibition Studies

- Carbonic Anhydrase Inhibition : Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been investigated for their inhibitory effects on carbonic anhydrase enzymes. These studies are crucial for developing therapeutic agents against conditions where carbonic anhydrase activity is implicated (Boztaş et al., 2015).

Cyclization and Polymerization

- Hyperbranched Polyethers Synthesis : The self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene under specific conditions to produce polymers with high molecular weight demonstrates the utility of brominated compounds in polymer science. These polymers, with a multitude of phenolic hydroxyl groups, have potential applications in various fields, including materials science (Uhrich, Hawker, Fréchet, & Turner, 1992).

Antiviral and Antibacterial Applications

- Antiviral and Antibacterial Derivatives : Dihydropyridine derivatives, synthesized via green chemistry principles, have shown significant antibacterial and antifungal activity. These studies not only contribute to the development of new therapeutic agents but also underscore the importance of environmentally friendly synthetic methods (Sharma, Rajani, & Patel, 2017).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one are currently unknown. This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, to which this compound is related, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . .

Result of Action

As a derivative of indole, it may share some of the biological activities of other indole derivatives . .

Future Directions

Properties

IUPAC Name |

5-bromo-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJAMRBVRNCRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)

![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)